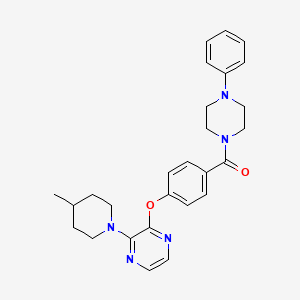

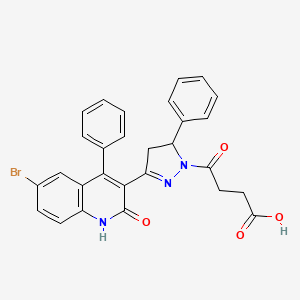

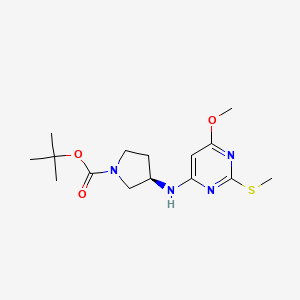

![molecular formula C17H23N3O4 B2395066 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941870-18-4](/img/structure/B2395066.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group , a pyridin-4-ylmethyl group, and an oxalamide group. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a cyclic structure containing oxygen atoms , the pyridin-4-ylmethyl group is a derivative of pyridine, a basic heterocyclic organic compound, and oxalamide is a type of amide.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group would form a cyclic structure, while the pyridin-4-ylmethyl and oxalamide groups would likely be arranged linearly .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide and pyridine groups. Amides are typically quite stable but can undergo hydrolysis, particularly under acidic or basic conditions. Pyridine is a basic compound and can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the amide group could allow for hydrogen bonding, potentially influencing its solubility and boiling point .Scientific Research Applications

Synthesis and Structure

Compounds with similar structural features have been synthesized through various chemical reactions, demonstrating growth-regulating activity and the ability to act as dopamine agonists in pharmacological evaluations. For example, a compound prepared by the Mannich reaction showed growth-regulating activity, while another synthesized via alkylation exhibited potential as a dopamine agonist (Sharifkanov et al., 2001; Brubaker & Colley, 1986).

Pharmacological Evaluation

Related compounds have been evaluated for their pharmacological activities, such as antagonistic effects on opioid receptors and roles in modulating feeding, arousal, stress, and drug abuse. For instance, studies have characterized κ-opioid receptor antagonists, highlighting their potential in treating depression and addiction disorders (Grimwood et al., 2011).

Chemical Properties and Applications

The chemical properties and applications of related spiro compounds have been explored in various studies. This includes the room temperature Cu-catalyzed N-arylation of oxazolidinones and amides, showcasing the versatility and functional group tolerance of these reactions. Such studies underscore the potential utility of spiro compounds in chemical synthesis and material science (Bhunia et al., 2022).

Safety and Hazards

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c21-15(19-10-13-4-8-18-9-5-13)16(22)20-11-14-12-23-17(24-14)6-2-1-3-7-17/h4-5,8-9,14H,1-3,6-7,10-12H2,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDCRPRNSMMOJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

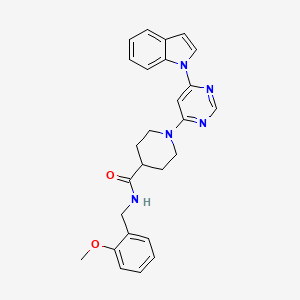

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)

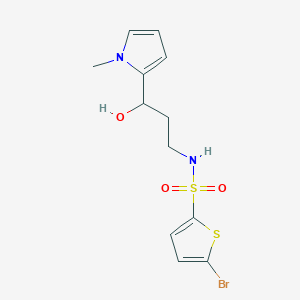

![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)

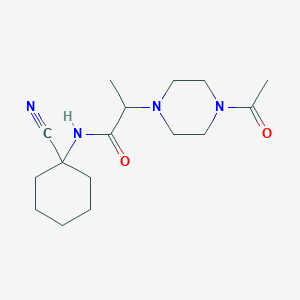

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)